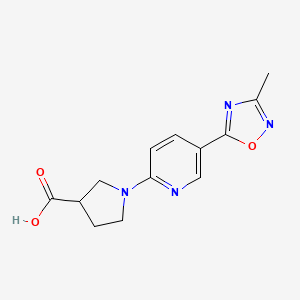
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that features a unique structure incorporating a pyridine ring, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of hydrazides with carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties and biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring are widely studied for their diverse applications in chemistry and medicine.
Pyrrolidine Derivatives: These compounds are known for their biological activities and are used in the synthesis of various pharmaceuticals
Uniqueness
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O3/c1-8-15-12(20-16-8)9-2-3-11(14-6-9)17-5-4-10(7-17)13(18)19/h2-3,6,10H,4-5,7H2,1H3,(H,18,19) |
InChI Key |
LAVBRYNLLHFKQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



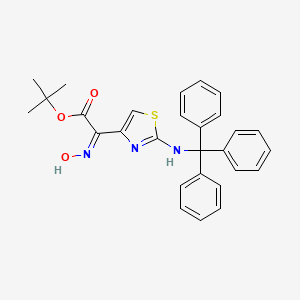
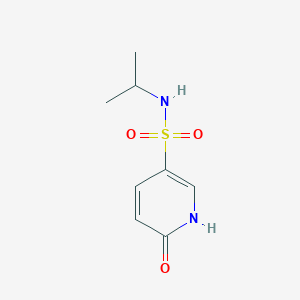
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13002970.png)
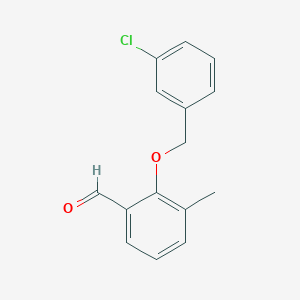
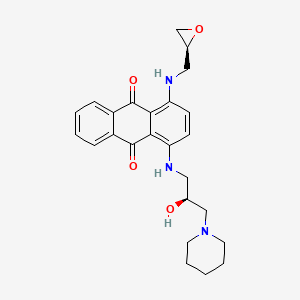
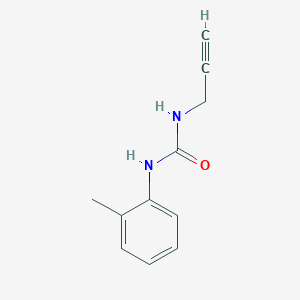
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13003002.png)

![tert-Butyl 5-fluoro-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13003010.png)
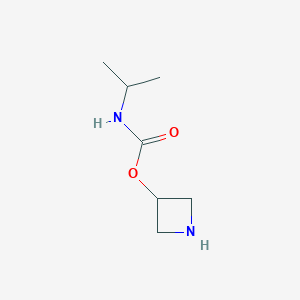
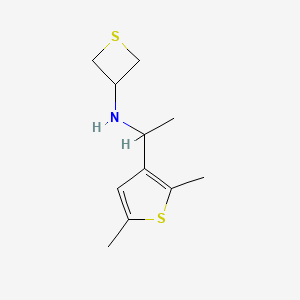
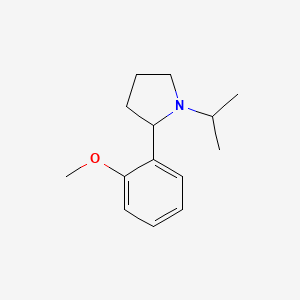
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
